molecular formula C21H22N4O4S B11423635 Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Cat. No.: B11423635
M. Wt: 426.5 g/mol
InChI Key: BNZPBBAODNVLIZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methoxyphenyl and phenyl groups, along with the formamido and sulfanyl functionalities, makes this compound particularly interesting for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

    Formamido Group Addition: The formamido group can be introduced through a formylation reaction, typically using formic acid derivatives.

    Sulfanyl Group Attachment: The sulfanyl group is usually added via a thiolation reaction, where a thiol reacts with the triazole intermediate.

    Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the formamido group, potentially leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for click chemistry applications.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its diverse functional groups. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its triazole ring and other functional groups are known to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the methoxyphenyl and phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate
  • Ethyl 2-[(5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate

Uniqueness

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate is unique due to the presence of the formamido group, which can participate in additional hydrogen bonding interactions compared to similar compounds. This can enhance its binding affinity and specificity for certain biological targets, making it a more potent candidate for drug development.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N4O4S/c1-3-29-19(26)14-30-21-24-23-18(25(21)16-7-5-4-6-8-16)13-22-20(27)15-9-11-17(28-2)12-10-15/h4-12H,3,13-14H2,1-2H3,(H,22,27)

InChI Key

BNZPBBAODNVLIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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